7-Fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine-8-sulfonyl chloride
CAS No.:
Cat. No.: VC17772701
Molecular Formula: C9H9ClFNO2S2
Molecular Weight: 281.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9ClFNO2S2 |
|---|---|
| Molecular Weight | 281.8 g/mol |
| IUPAC Name | 7-fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine-8-sulfonyl chloride |
| Standard InChI | InChI=1S/C9H9ClFNO2S2/c10-16(13,14)9-5-8-7(4-6(9)11)12-2-1-3-15-8/h4-5,12H,1-3H2 |
| Standard InChI Key | WHKCMVSYGPSJSG-UHFFFAOYSA-N |
| Canonical SMILES | C1CNC2=CC(=C(C=C2SC1)S(=O)(=O)Cl)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The core structure of 7-fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine-8-sulfonyl chloride consists of a benzothiazepine ring system—a seven-membered heterocycle containing one sulfur and one nitrogen atom. The fluorine atom at position 7 and the sulfonyl chloride group at position 8 introduce electronic and steric modifications that influence reactivity and intermolecular interactions . The IUPAC name, 7-fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine-8-sulfonyl chloride, reflects this substitution pattern .
Table 1: Key Identifiers and Structural Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 1823266-81-4 | |
| Molecular Formula | ||
| Molecular Weight | 281.8 g/mol | |
| SMILES | O=S(C1=C(F)C=C2NCCCSC2=C1)(Cl)=O | |
| InChIKey | WHKCMVSYGPSJSG-UHFFFAOYSA-N |
Electronic and Steric Effects
The fluorine atom’s electronegativity induces electron withdrawal, polarizing the aromatic ring and activating specific positions for electrophilic substitution . Concurrently, the sulfonyl chloride group () serves as a strong electron-withdrawing group, enhancing the compound’s susceptibility to nucleophilic attack at the sulfur center . These features collectively render the molecule a reactive intermediate for derivatization.
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of 7-fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine-8-sulfonyl chloride involves multistep sequences starting from appropriately substituted benzothiazepine precursors. Key steps include:
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Fluorination: Introduction of fluorine at position 7 via electrophilic fluorination or halogen exchange reactions .
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Sulfonation: Treatment with chlorosulfonic acid to install the sulfonyl chloride group, requiring precise temperature control to avoid over-sulfonation .
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Purification: Chromatographic techniques or recrystallization to isolate the target compound .
Table 2: Comparative Synthetic Yields for Analogous Benzothiazepines
| Compound | Yield (%) | Conditions | Reference |
|---|---|---|---|
| 7-Fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine | 68 | , DMF | |
| 8-Sulfonamide derivative | 72 | , THF |
Reactivity and Derivative Formation
The sulfonyl chloride moiety enables diverse transformations:
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Nucleophilic Displacement: Reaction with amines yields sulfonamides, a class with broad pharmacological applications . For example, treatment with benzylamine produces -benzyl-7-fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine-8-sulfonamide.
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Cross-Coupling Reactions: Palladium-catalyzed couplings facilitate aryl-aryl bond formation, expanding the compound’s utility in fragment-based drug design .
Comparative Analysis with Related Benzothiazepines
7-Fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine Hydrochloride
This analog lacks the sulfonyl chloride group but retains the fluorine substituent. It exhibits weaker enzyme inhibition but improved aqueous solubility () .
8-Sulfonamide Derivatives
Replacing the chloride with sulfonamide groups (e.g., ) reduces reactivity but enhances binding affinity to serum proteins, prolonging half-life in vivo .
Future Research Directions
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Synthetic Methodology: Developing catalytic fluorination and sulfonation protocols to improve yields and sustainability .
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Pharmacological Profiling: High-throughput screening against neurodegenerative and metabolic disease targets .
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Computational Modeling: Predicting metabolite pathways and toxicity profiles using QSAR models .
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